![molecular formula C18H17Cl3N2O2 B3030874 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride CAS No. 99503-73-8](/img/structure/B3030874.png)
1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride
Overview
Description
The compound 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride is a derivative of 1,3-bis(4-aminophenoxy)benzene, which is a key intermediate in the synthesis of various high-performance polymers due to its amine functionality and ether linkages. These polymers include polyamides, polyarylates, polyimides, and polybenzoxazoles, which are known for their thermal stability and potential use in semiconductor industries .
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions and subsequent reduction processes. For instance, 1,3-bis(4-nitrophenoxy)benzene is synthesized through a condensation reaction between resorcinol and chloronitrobenzene, followed by a reduction to 1,3-bis(4-aminophenoxy)benzene using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst . The synthesis of bis(3-amino-1-hydroxybenzyl)diselenide, a compound with similar amine functionalities, is achieved from nitro-derivatives and sodium benzene tellurolate, followed by reactions with aryl aldehydes .
Molecular Structure Analysis
The molecular structure of related bis(aminophenoxy) compounds is characterized by the presence of amine and ether groups attached to a benzene ring. The X-ray crystal structure of chloro-substituted benzoselenazole, a compound with a similar structure, revealed a planar structure with T-shaped geometry around the selenium atom . This suggests that the molecular structure of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride would also exhibit a planar geometry conducive to stacking and interactions beneficial for polymer formation.
Chemical Reactions Analysis
The amine groups in 1,3-bis(4-aminophenoxy)benzene and its derivatives are reactive sites for further chemical transformations. These compounds can undergo condensation reactions with various anhydrides to form polyamide-imides, as well as reactions with aldehydes to form benzoselenazoles . The presence of amine groups also allows for the formation of secondary interactions, such as hydrogen bonding, which can influence the properties of the resulting polymers .
Physical and Chemical Properties Analysis
Compounds like 1,3-bis(4-aminophenoxy)benzene are precursors to polymers with excellent solubility and thermal stability. The polymers derived from these compounds do not show significant weight loss until temperatures of approximately 450°C, and their 10% weight loss temperatures are recorded in the range of 489–577°C . The presence of amine and ether linkages in the molecular structure contributes to the polymers' high performance, including the ability to form tough or flexible transparent films . Additionally, the introduction of trifluoromethyl groups can lead to polymers with low moisture absorption and low dielectric constants, which are desirable properties for electronic applications .
Scientific Research Applications
Synthesis and Properties
Properties and Applications : The compounds derived from 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride are used as precursors for the synthesis of advanced materials like polyimides, polyamides, and polybenzoxazoles. These materials are valued for their thermal stability, mechanical strength, and electrical insulation properties, making them suitable for applications in the electronics industry, especially as interlayer insulators and protective films for semiconductors. The synthesis of such compounds involves careful control of reaction conditions to minimize undesirable byproducts and optimize yields (K. Zeng, Yun Zou, Gang Yang, 2014).
Advanced Material Synthesis
Polyimide and Polyamide-Imides : Polyimides derived from compounds related to 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride exhibit exceptional thermal and chemical stability, making them ideal for high-performance applications such as aerospace and electronics. The synthesis of polyimides involves polyaddition reactions followed by chemical imidization, resulting in materials with high inherent viscosities and excellent organosolubility. These polymers can form transparent, flexible films and are explored for their potential in creating thermally stable plastics (Chin-Ping Yang, S. Hsiao, Ching-Der Chen, 1994).
Enhanced Material Properties : Incorporation of specific functional groups into the polymer backbone, such as silane-containing groups, can significantly improve the material properties, including solubility in polar solvents, thermal stability, and reduced dielectric constants. These modifications make the resulting polyimides suitable for advanced technological applications, such as in the semiconductor industry, where materials with low dielectric constants and high thermal stability are crucial (Samal Babanzadeh, A. Mahjoub, S. Mehdipour‐Ataei, 2010).
Safety And Hazards
properties
IUPAC Name |
3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2.2ClH/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16;;/h1-11H,20-21H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFDVOYHZOIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659844 | |
Record name | 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride | |
CAS RN |
99503-73-8 | |
Record name | 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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